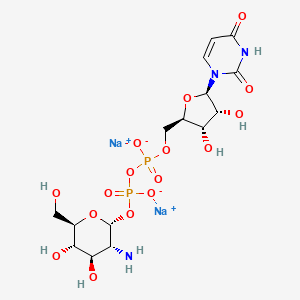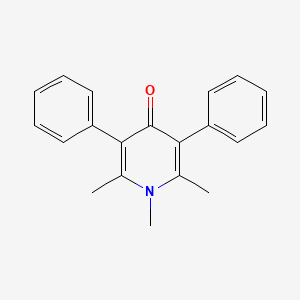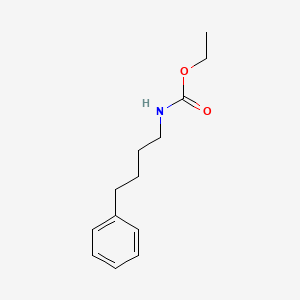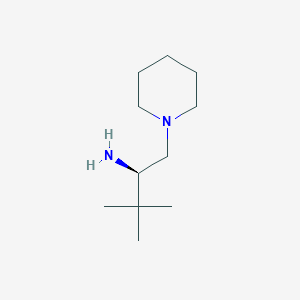
UDP-glucosamine disodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-glucosamine disodium, also known as uridine diphosphate N-acetylglucosamine disodium, is a nucleotide sugar and a coenzyme in metabolism. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates. This compound is a crucial part of the hexosamine biosynthesis pathway and plays a significant role in various biological processes, including intracellular signaling and the formation of glycosaminoglycans, proteoglycans, and glycolipids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
UDP-glucosamine disodium can be synthesized through enzymatic routes. One common method involves the phosphorylation of N-acetylglucosamine by N-acetylhexosamine 1-kinase, followed by pyrophosphorylation by N-acetylglucosamine uridyltransferase to yield this compound . This enzymatic synthesis is preferred due to its high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound often employs whole-cell catalysis methods using microorganisms like Saccharomyces cerevisiae. This method leverages the natural metabolic pathways of the microorganisms to produce the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
UDP-glucosamine disodium undergoes various chemical reactions, including:
Glycosylation: It acts as a donor molecule in glycosylation reactions, transferring N-acetylglucosamine residues to proteins and lipids.
Hydrolysis: It can be hydrolyzed to release N-acetylglucosamine and uridine diphosphate.
Common Reagents and Conditions
The glycosylation reactions typically involve glycosyltransferases as catalysts. The hydrolysis reactions can occur under acidic or enzymatic conditions.
Major Products
The major products formed from these reactions include glycosylated proteins and lipids, as well as free N-acetylglucosamine and uridine diphosphate .
Wissenschaftliche Forschungsanwendungen
UDP-glucosamine disodium has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in cell signaling and the regulation of various cellular processes.
Medicine: It is involved in the study of metabolic diseases and the development of therapeutic agents targeting glycosylation pathways.
Industry: It is used in the production of glycosaminoglycans and other polysaccharides for various industrial applications .
Wirkmechanismus
UDP-glucosamine disodium exerts its effects primarily through its role as a substrate for O-GlcNAc transferase, which catalyzes the addition of O-GlcNAc to proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
UDP-N-acetylgalactosamine: Similar to UDP-glucosamine disodium, it is involved in glycosylation reactions but transfers N-acetylgalactosamine residues instead.
UDP-glucose: Another nucleotide sugar involved in glycosylation, but it transfers glucose residues.
Uniqueness
This compound is unique in its specific role in transferring N-acetylglucosamine residues, which is crucial for the synthesis of glycosaminoglycans and the regulation of protein function through O-GlcNAcylation. This specificity makes it a valuable tool in studying and manipulating glycosylation pathways .
Eigenschaften
Molekularformel |
C15H23N3Na2O16P2 |
|---|---|
Molekulargewicht |
609.28 g/mol |
IUPAC-Name |
disodium;[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C15H25N3O16P2.2Na/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25;;/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10-,11-,12-,13-,14-;;/m1../s1 |
InChI-Schlüssel |
OYUJNUWEWMWPBM-CZILZAFRSA-L |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O)O.[Na+].[Na+] |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)N)O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14077359.png)











